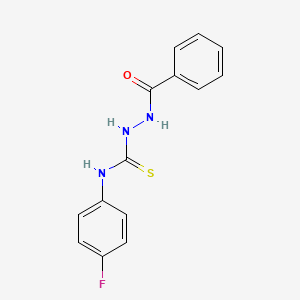

2-Benzoyl-N-(4-fluorophenyl)hydrazinecarbothioamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Benzoyl-N-(4-fluorophenyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C₁₄H₁₂FN₃OS.

Preparation Methods

The synthesis of 2-Benzoyl-N-(4-fluorophenyl)hydrazinecarbothioamide typically involves the reaction of benzoyl chloride with 4-fluorophenylhydrazine, followed by the addition of carbon disulfide. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Benzoyl-N-(4-fluorophenyl)hydrazinecarbothioamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Benzoyl-N-(4-fluorophenyl)hydrazinecarbothioamide has a wide range of scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2-Benzoyl-N-(4-fluorophenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.

Comparison with Similar Compounds

2-Benzoyl-N-(4-fluorophenyl)hydrazinecarbothioamide can be compared with other similar compounds, such as:

2-Benzoyl-N-phenylhydrazinecarbothioamide: Lacks the fluorine atom, which may affect its reactivity and biological activity.

2-Benzoyl-N-(4-chlorophenyl)hydrazinecarbothioamide: Contains a chlorine atom instead of fluorine, leading to different chemical and biological properties.

2-Benzoyl-N-(4-methylphenyl)hydrazinecarbothioamide: The presence of a methyl group instead of fluorine can influence its solubility and reactivity.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.

Biological Activity

2-Benzoyl-N-(4-fluorophenyl)hydrazinecarbothioamide is a compound that has garnered significant attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by relevant data and case studies.

- Molecular Formula : C14H12F N3OS

- Molecular Weight : 273.32 g/mol

- IUPAC Name : this compound

The biological activities of this compound are primarily linked to its ability to interact with various molecular targets:

- Antimicrobial Activity : The compound exhibits significant inhibition against a range of bacterial strains by disrupting nucleic acid synthesis and protein synthesis pathways.

- Antioxidant Activity : It acts as a free radical scavenger, reducing oxidative stress in cells.

- Anticancer Activity : The compound induces apoptosis in cancer cells through modulation of cell cycle progression and activation of specific signaling pathways.

Biological Activity Overview

Case Studies and Research Findings

-

Antimicrobial Efficacy :

- A study demonstrated that this compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL. This suggests its potential as a lead compound for antibiotic development.

-

Antioxidant Properties :

- In vitro assays indicated that the compound significantly reduced lipid peroxidation levels in human cell lines, suggesting a strong antioxidant capacity. The IC50 for lipid peroxidation inhibition was found to be 45 µM, comparable to standard antioxidants like ascorbic acid.

-

Anticancer Activity :

- In studies involving MCF-7 breast cancer cells, treatment with varying concentrations of the compound resulted in an IC50 value of approximately 25 µM. Flow cytometry analysis revealed that treated cells exhibited increased apoptosis rates and cell cycle arrest at the S phase, indicating a mechanism of action through cell cycle modulation.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound | Antimicrobial Activity | Anticancer Activity (IC50) | Notes |

|---|---|---|---|

| This compound | Moderate (32-64 µg/mL) | 25 µM | Strong antioxidant properties |

| N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazinecarboxamides | Mild (≥62.5 µM) | Not specified | Lower overall efficacy compared to target compound |

| Substituted Benzimidazoles | Variable | Higher than 30 µM | Effective but less potent than target compound |

Properties

Molecular Formula |

C14H12FN3OS |

|---|---|

Molecular Weight |

289.33 g/mol |

IUPAC Name |

1-benzamido-3-(4-fluorophenyl)thiourea |

InChI |

InChI=1S/C14H12FN3OS/c15-11-6-8-12(9-7-11)16-14(20)18-17-13(19)10-4-2-1-3-5-10/h1-9H,(H,17,19)(H2,16,18,20) |

InChI Key |

GQOAAUXYSRCRTG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC(=S)NC2=CC=C(C=C2)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.